3,3-Dimethylindolin-4-amine
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Overview
Description
3,3-Dimethylindolin-4-amine is a chemical compound with the molecular formula C10H14N2 It is a derivative of indoline, characterized by the presence of two methyl groups at the 3-position and an amine group at the 4-position of the indoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethylindolin-4-amine typically involves the following steps:
Starting Material: The synthesis begins with indoline as the starting material.
Methylation: The indoline undergoes methylation at the 3-position using methylating agents such as methyl iodide (CH3I) in the presence of a base like potassium carbonate (K2CO3).
Amination: The resulting 3,3-dimethylindoline is then subjected to amination at the 4-position. This can be achieved through a nucleophilic substitution reaction using ammonia (NH3) or an amine source under appropriate conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
3,3-Dimethylindolin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert it into different reduced forms, depending on the reagents used.
Substitution: The amine group at the 4-position can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of alkylated or acylated derivatives.
Scientific Research Applications
3,3-Dimethylindolin-4-amine has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Material Science: The compound is explored for its properties in the development of new materials, such as organic semiconductors.
Biological Studies: It serves as a probe in biological studies to understand the interaction of indoline derivatives with biological targets.
Industrial Research: The compound is investigated for its potential use in industrial processes, including catalysis and the production of fine chemicals.
Mechanism of Action
The mechanism of action of 3,3-Dimethylindolin-4-amine involves its interaction with specific molecular targets. The amine group at the 4-position can form hydrogen bonds and interact with various enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Indoline: The parent compound without the methyl and amine substitutions.
3-Methylindoline: A derivative with a single methyl group at the 3-position.
4-Aminoindoline: A derivative with an amine group at the 4-position.
Uniqueness
3,3-Dimethylindolin-4-amine is unique due to the presence of both methyl groups at the 3-position and the amine group at the 4-position. This unique substitution pattern imparts distinct chemical and biological properties, making it valuable for specific applications in medicinal chemistry and material science.
Properties
Molecular Formula |
C10H14N2 |
---|---|
Molecular Weight |
162.23 g/mol |
IUPAC Name |
3,3-dimethyl-1,2-dihydroindol-4-amine |
InChI |
InChI=1S/C10H14N2/c1-10(2)6-12-8-5-3-4-7(11)9(8)10/h3-5,12H,6,11H2,1-2H3 |
InChI Key |
QODTVJBXMSQUJT-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CNC2=CC=CC(=C21)N)C |
Origin of Product |
United States |
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